Difenamizole

描述

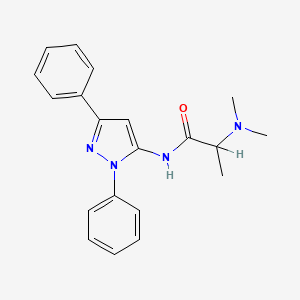

Structure

3D Structure

属性

CAS 编号 |

20170-20-1 |

|---|---|

分子式 |

C20H22N4O |

分子量 |

334.4 g/mol |

IUPAC 名称 |

2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |

InChI 键 |

PCXMKBOWWVXEDT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

规范 SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

20170-21-2 (unspecified hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |

产品来源 |

United States |

Foundational & Exploratory

Difenamizole: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenamizole, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, exhibits a multifaceted mechanism of action that extends beyond the typical profile of an NSAID. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its core pharmacological activities. This compound's primary modes of action are twofold: modulation of the arachidonic acid cascade through cyclooxygenase (COX) inhibition and interference with monoaminergic neurotransmission. Specifically, it inhibits monoamine oxidase (MAO) and influences dopamine reuptake and metabolism. This document details the experimental findings that elucidate these mechanisms, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual representations of the involved signaling pathways.

Introduction

This compound (brand name Pasalin) is a pyrazolone derivative with demonstrated analgesic and anti-inflammatory properties.[1][2][3] Its chemical structure, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole, is related to other pyrazolone analgesics such as metamizole.[1][2][3] Early research identified its classification as a non-steroidal anti-inflammatory drug (NSAID). However, subsequent neurochemical studies revealed its significant effects on the monoaminergic systems, particularly the dopaminergic pathway. This dual mechanism of action suggests a unique therapeutic potential and distinguishes it from traditional NSAIDs. This guide provides an in-depth exploration of the molecular and physiological underpinnings of this compound's effects.

Anti-inflammatory and Analgesic Activity

This compound's anti-inflammatory and analgesic effects are primarily attributed to its interaction with the cyclooxygenase (COX) pathway and its influence on central pain processing through monoaminergic systems.

Cyclooxygenase (COX) Inhibition

In Vivo Analgesic Efficacy

The analgesic properties of this compound have been demonstrated in various preclinical models of pain, including the hot plate test and the acetic acid-induced writhing test.

Table 1: Analgesic Activity of this compound in Rodent Models

| Experimental Model | Species | This compound Dose | Observed Effect | Reference |

| Hot Plate Test | Mice | Not Specified | Potentiation of analgesic action by α-methyl-p-tyrosine (α-MT), antagonism by L-dopa. | [1] |

| Acetic Acid-Induced Writhing Test | Mice | Not Specified | Antagonism of analgesic action by 5-hydroxytryptophan (5-HTP) and 5,6-dihydroxytryptamine (5,6-DHT). Potentiation by 6-hydroxydopamine (6-OHDA), phenoxybenzamine, and reserpine. Antagonism by dopamine. |

Monoaminergic Properties

A significant aspect of this compound's pharmacological profile is its interaction with the monoaminergic system, which contributes to its analgesic and other central nervous system effects.

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Specific IC50 values for the inhibition of MAO-A and MAO-B by this compound are not available in the reviewed literature.

Effects on Dopaminergic Neurotransmission

This compound exerts multiple effects on the dopaminergic system:

-

Dopamine Reuptake Inhibition: It has been shown to inhibit the reuptake of dopamine.[1][2][3] The Ki value for its affinity to the dopamine transporter (DAT) is not specified in the available literature.

-

Modulation of Dopamine Levels: this compound augments the pargyline-induced elevation of striatal dopamine levels.[1][2][3]

-

Inhibition of Dopamine Release: It inhibits potassium-induced striatal dopamine release.[1][2][3]

Table 2: Effects of this compound on Dopamine and its Metabolites in Mouse Brain

| Brain Region | This compound Dose | Effect on Dopamine (DA) | Effect on DOPAC | Effect on HVA | Reference |

| Striatum | Not Specified | Data not available | Data not available | Data not available |

Note: While studies indicate an effect on dopamine metabolites, specific quantitative data on the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) following this compound administration were not found in the reviewed literature.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

References

- 1. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Difenamizole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of difenamizole. This compound, with the chemical name 2-(Dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)propanamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2] This document details plausible experimental protocols, summarizes key quantitative data, and visualizes complex pathways to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be logically approached as a two-step process: first, the construction of the core pyrazole structure, 5-amino-1,3-diphenyl-1H-pyrazole, followed by an amide coupling reaction with 2-(dimethylamino)propanoic acid.

Proposed Synthetic Pathway

The overall synthetic scheme involves the synthesis of the pyrazole intermediate followed by amide bond formation.

References

Difenamizole: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Introduction

Difenamizole is a pyrazolone-derived compound recognized for its nonsteroidal anti-inflammatory drug (NSAID) and analgesic properties.[1][2][3] First investigated in the latter half of the 20th century, its primary research applications have centered on its effects on the central nervous system, particularly its interaction with monoaminergic systems. This technical guide provides a comprehensive overview of this compound's known mechanisms of action, pharmacological data, and the experimental protocols utilized in its initial characterization, intended for an audience of researchers, scientists, and drug development professionals. Much of the available data on this compound dates from the 1970s and 1980s, with a notable absence of recent clinical trials or extensive modern research.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C20H22N4O | [4][5] |

| Molecular Weight | 334.42 g/mol | [5][6] |

| CAS Number | 20170-20-1 | [4] |

| Melting Point | 123-128 °C | [4] |

| Boiling Point | 543.6°C at 760mmHg | [4] |

| Flash Point | 282.6°C | [4] |

| Density | 1.13g/cm3 | [4] |

| XLogP3 | 3.5 | [4] |

Table 2: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Intravenous (i.v.) | 103 | [4][7] |

| Intraperitoneal (i.p.) | 186 | [4][7] |

| Subcutaneous (s.c.) | 525 | [4][7] |

| Oral | 560 | [4][7] |

Mechanism of Action and Signaling Pathways

The most extensively researched aspect of this compound is its influence on monoaminergic signaling pathways.[1][2][3] Key reported activities include:

-

Monoamine Oxidase (MAO) Inhibition : this compound has been shown to inhibit MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.[1][2][3]

-

Dopamine Modulation : Research indicates that this compound augments pargyline-induced increases in striatal dopamine levels, inhibits potassium-induced dopamine release, and inhibits the reuptake of dopamine.[1][2][3]

These actions suggest a complex interplay with the dopaminergic system, which likely contributes to its analgesic effects. The analgesic properties of this compound are also thought to be mediated by its interactions with catecholaminergic and serotonergic (5-hydroxytryptamine) systems.[8]

Visualized Signaling Pathway

Caption: Proposed mechanism of this compound in the dopaminergic synapse.

Experimental Protocols in this compound Research

The foundational research on this compound utilized several established animal models to assess its analgesic and neurochemical effects. While the full, detailed protocols from the original publications are not publicly available, the following summaries are based on the methods described in the abstracts of these studies.

Assessment of Analgesic Activity

-

Objective : To evaluate the central analgesic effects of a substance by measuring the latency of a thermal pain response.

-

Methodology :

-

Mice are individually placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

-

A baseline latency is established for each animal before drug administration.

-

This compound or a control substance is administered, and the latency is measured at predetermined time points post-administration.

-

An increase in the response latency is indicative of an analgesic effect.[8]

-

-

Objective : To assess peripheral analgesic activity by quantifying the reduction of chemically induced visceral pain.

-

Methodology :

-

Mice are pre-treated with this compound or a control vehicle.

-

After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.

-

A reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.

-

Neurochemical Analysis

-

Objective : To determine the effects of this compound on the levels of catecholamines and their metabolites in the brain.

-

Methodology :

-

Mice are administered this compound or a control substance.

-

At specified time points, the animals are euthanized, and brain tissue (e.g., striatum) is rapidly dissected and frozen.

-

Brain tissue is homogenized and processed to extract monoamines and their metabolites.

-

Concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin, and their metabolites are quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Visualized Experimental Workflow

Caption: Generalized workflow for preclinical evaluation of this compound.

Current Status and Future Directions

The body of research on this compound is predominantly historical. Searches of clinical trial registries and recent scientific literature did not yield any ongoing or recently completed studies. This suggests that this compound is not currently a focus of active drug development.

However, the compound's established dual action as an anti-inflammatory agent and a modulator of monoaminergic systems presents potential avenues for future research. The historical data could serve as a foundation for the design of new compounds that leverage this polypharmacological profile for conditions where both inflammation and neurotransmitter imbalances are implicated, such as in certain neurodegenerative diseases or chronic pain states. Further investigation would be required to elucidate its specific molecular targets (e.g., receptor binding affinities, enzyme inhibition constants) and to establish a modern pharmacokinetic and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 20170-20-1 [chemicalbook.com]

- 8. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Difenamizole (CAS: 20170-20-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenamizole, with the Chemical Abstracts Service (CAS) number 20170-20-1, is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, pharmacological profile, and detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow, odorless powder.[3] It is freely soluble in acetone, chloroform, and benzene, but practically insoluble in water.[3] The compound is reported to be stable to heat, humidity, and sunlight for at least three months.[3]

| Property | Value | Reference |

| CAS Number | 20170-20-1 (free base) | [1] |

| 20170-21-2 (HCl salt) | [1] | |

| IUPAC Name | 1,3-Diphenyl-5-(2-dimethylaminopropionamido)pyrazole | [1] |

| Synonyms | Diphenamizole, Pasalin, AP-14 | [1][2][3] |

| Molecular Formula | C20H22N4O | [1][2][4] |

| Molecular Weight | 334.41 g/mol | [1][3] |

| Exact Mass | 334.1794 u | [1] |

| Melting Point | 123-128 °C | [3][4] |

| Boiling Point | 543.6 °C at 760 mmHg | [4] |

| Flash Point | 282.6 °C | [4] |

| Density | 1.13 g/cm³ | [4] |

| XLogP3 | 3.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 50.2 Ų | [4] |

Synthesis

General Pyrazole Synthesis Workflow:

Pharmacological Profile

This compound exhibits both analgesic and anti-inflammatory properties.[1][3] Its mechanism of action is multifactorial, involving not only the typical NSAID pathways but also modulation of monoaminergic systems.[1][2]

Analgesic and Anti-inflammatory Activity

The analgesic effects of this compound have been demonstrated in various preclinical models.

| Test | Animal Model | This compound Dose | Effect |

| Acetic Acid-Induced Writhing | Mice | - | Inhibition of writhing |

| Hot Plate Test | Mice | - | Increased pain threshold |

Neurochemical Effects

This compound possesses monoaminergic properties, which contribute to its pharmacological profile. It has been shown to inhibit monoamine oxidase (MAO), augment the elevation of striatal dopamine levels induced by pargyline, inhibit K+-induced striatal dopamine release, and inhibit the reuptake of dopamine.[1][2]

| Parameter | Effect |

| Monoamine Oxidase (MAO) | Inhibition |

| Dopamine Reuptake | Inhibition |

| Striatal Dopamine Levels | Augmentation (in the presence of pargyline) |

| K+-induced Dopamine Release | Inhibition |

Mechanism of Action

The mechanism of action of this compound is complex. As an NSAID, it is presumed to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, which are key mediators of inflammation and pain. However, its unique pharmacological profile stems from its influence on the dopaminergic system. By inhibiting MAO and dopamine reuptake, this compound increases the synaptic concentration of dopamine, which can modulate pain perception and mood.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological properties of this compound.

Acetic Acid-Induced Writhing Test (Mice)

This test is used to evaluate the peripheral analgesic activity of a compound.

-

Animals: Male albino mice (20-25 g).

-

Reagents:

-

This compound solution (in a suitable vehicle).

-

0.6% (v/v) acetic acid solution in distilled water.

-

Vehicle control.

-

Positive control (e.g., Aspirin).

-

-

Procedure:

-

Divide the mice into groups (n=6-10 per group): vehicle control, positive control, and this compound-treated groups (various doses).

-

Administer this compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL/10 g of 0.6% acetic acid solution i.p. to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-15 minutes.

-

Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

-

Hot Plate Test (Mice)

This test is used to assess the central analgesic activity of a compound.

-

Animals: Male albino mice (20-25 g).

-

Equipment: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Screen the mice by placing them on the hot plate and record the reaction time (latency to lick a hind paw or jump). Select mice with a baseline reaction time of 5-15 seconds.

-

Divide the selected mice into groups (n=6-10 per group): vehicle control, positive control (e.g., Morphine), and this compound-treated groups (various doses).

-

Administer this compound, vehicle, or positive control (e.g., subcutaneously or i.p.).

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the reaction time.

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.

-

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay determines the inhibitory activity of this compound on MAO-A and MAO-B enzymes.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (a non-selective MAO substrate).

-

This compound solutions at various concentrations.

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Phosphate buffer (pH 7.4).

-

96-well microplate reader (fluorometric or spectrophotometric).

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MAO enzyme (A or B), and this compound (or positive control/vehicle) in a 96-well plate.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Incubate for a defined period (e.g., 30 minutes) at 37 °C.

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the product formation (e.g., 4-hydroxyquinoline from kynuramine) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Toxicity

The acute toxicity of this compound has been determined in mice.

| Route of Administration | LD50 (mg/kg) in mice | Reference |

| Intravenous (i.v.) | 103 | [3][4] |

| Intraperitoneal (i.p.) | 186 | [3][4] |

| Subcutaneous (s.c.) | 525 | [3][4] |

| Oral | 560 | [3][4] |

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a unique pharmacological profile characterized by its dual action on inflammatory pathways and the monoaminergic system. Its analgesic and anti-inflammatory effects, coupled with its ability to modulate dopamine neurotransmission, suggest potential therapeutic applications beyond those of traditional NSAIDs. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to support further research and development in this area. The provided data and methodologies are intended to streamline the investigation of this compound and its potential clinical utility.

References

- 1. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of this compound on behavior maintained by schedule of positive reinforcement (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Difenamizole Hydrochloride: A Technical Overview of its Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenamizole, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with notable analgesic properties. Its hydrochloride salt is of particular interest for pharmaceutical development. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its physicochemical characteristics and its primary mechanism of action as a monoamine oxidase (MAO) inhibitor with effects on the dopaminergic system. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to support further research and development.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound. While specific quantitative data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Source |

| Chemical Formula | C₂₀H₂₂N₄O | C₂₀H₂₃ClN₄O | [1][2] |

| Molecular Weight | 334.41 g/mol | 370.88 g/mol | [1][3] |

| CAS Number | 20170-20-1 | 20170-21-2 | [1][4] |

| Appearance | White to pale yellow, odorless powder | Solid | [3] |

| Melting Point | 123-128 °C | Data not available | [2] |

| Solubility | Freely soluble in acetone, chloroform, benzene. Practically insoluble in water. | To be determined. Expected to have higher aqueous solubility than the free base. | |

| pKa (Predicted) | 13.14 ± 0.70 | Data not available | |

| Stability | Stable to heat, humidity, and sunlight for 3 months. | Stable for several weeks under standard shipping conditions. | [4] |

Synthesis

A general synthesis for pyrazolone derivatives, which can be adapted for this compound, involves the condensation of a β-ketoester with a hydrazine derivative, followed by further functionalization. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent.

Proposed Synthesis of this compound

The synthesis of the core pyrazolone structure can be achieved through the reaction of ethyl benzoylacetate with phenylhydrazine. Subsequent modifications would lead to the final this compound molecule.

Formation of the Hydrochloride Salt

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the synthesized this compound free base in a suitable organic solvent such as acetone or isopropanol.

-

Acidification: While stirring, slowly add a solution of dry hydrogen chloride gas dissolved in the same solvent, or a solution of hydrochloric acid, until the pH of the mixture is acidic (typically pH 3-5).

-

Precipitation and Isolation: The this compound hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration.

-

Purification: The collected solid should be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and then dried under vacuum to yield the pure hydrochloride salt.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Representative RP-HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A potential starting point could be a 20:80 ratio of 0.1% TFA in water to methanol.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 206 nm).[5]

-

Injection Volume: 5 µL.[5]

-

Sample Preparation: Dissolve the this compound hydrochloride sample in the mobile phase to a known concentration.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound hydrochloride.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure. For pyrazolone derivatives, characteristic signals for the methyl, methoxy, and aromatic protons are typically observed.[6]

Mechanism of Action: Signaling Pathways

This compound exhibits its therapeutic effects primarily through the inhibition of monoamine oxidase (MAO) and the modulation of dopamine levels.[7][8][9]

Monoamine Oxidase Inhibition

MAO is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[10] By inhibiting MAO, this compound increases the synaptic concentration of these neurotransmitters, which is believed to contribute to its analgesic and other central nervous system effects.

Signaling Pathway of MAO Inhibition

Caption: this compound HCl inhibits MAO, leading to increased neurotransmitter levels.

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to determine the inhibitory activity of a compound against MAO-A and MAO-B is a fluorometric assay.

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B), and the test compound (this compound hydrochloride) at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound or reference inhibitor solutions.

-

Add the MAO-A or MAO-B enzyme solution and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C.

-

Stop the reaction.

-

-

Data Acquisition: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Dopamine Reuptake Inhibition

This compound also inhibits the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT).[7] This action further increases the concentration and duration of dopamine in the synapse, contributing to its pharmacological effects.[11][12]

Signaling Pathway of Dopamine Reuptake Inhibition

Caption: this compound HCl blocks dopamine reuptake via the DAT.

Experimental Protocol: Dopamine Transporter Binding Assay

A radioligand binding assay can be used to determine the affinity of this compound for the dopamine transporter.[13]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound hydrochloride.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound hydrochloride, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Conclusion

This compound hydrochloride is a promising NSAID with a distinct mechanism of action involving the modulation of monoaminergic systems. While foundational data on its properties exist, further research is required to fully characterize the hydrochloride salt, including its precise physicochemical properties and to develop and validate specific analytical and biological assay protocols. The information and proposed experimental frameworks provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development to advance the understanding and potential therapeutic applications of this compound hydrochloride.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. echemi.com [echemi.com]

- 3. This compound HCl | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. ijcpa.in [ijcpa.in]

- 6. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmchemsci.com [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. biocat.com [biocat.com]

- 10. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. bioivt.com [bioivt.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Historical Development of Difenamizole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenamizole, a pyrazolone derivative, represents a unique pharmacological agent characterized by its dual functionality as a non-steroidal anti-inflammatory drug (NSAID) and an analgesic with significant monoaminergic properties. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery within the broader context of pyrazolone analgesics, its synthesis, and the elucidation of its complex mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of analgesic and anti-inflammatory compounds.

Historical Context: The Rise of Pyrazolone Analgesics

The story of this compound is rooted in the late 19th-century discovery of the first synthetic analgesics. In 1883, German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized the first pyrazolone compound, Antipyrine (phenazone).[1] This discovery was a landmark in medicinal chemistry, as Antipyrine became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic effects.[1] The success of Antipyrine spurred further research into pyrazolone chemistry, leading to the development of other derivatives.

The general timeline for the development of early NSAIDs and pyrazolones is as follows:

-

1883: Ludwig Knorr synthesizes Antipyrine, the first pyrazolone analgesic.[1]

-

1897: Felix Hoffman of Bayer produces Aspirin, which would become the archetypal NSAID.[2]

-

Post-WWII to 1970s: This "pre-prostaglandin" era saw the empirical discovery of several NSAIDs through screening for anti-inflammatory, analgesic, and antipyretic activities in animal models.

-

1971: John Vane discovers that the mechanism of action of aspirin-like drugs is the inhibition of prostaglandin synthesis, a discovery that revolutionized NSAID research.[2]

It was within this dynamic research environment of the mid to late 20th century that this compound, with its unique pharmacological profile, emerged.

The Emergence of this compound (AP-14)

Physicochemical Properties and Synthesis

This compound is chemically known as 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₄O |

| Molar Mass | 334.423 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

General Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives typically follows the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] While the specific, detailed protocol for this compound's synthesis is not available in the reviewed literature, a general procedure for creating a pyrazolone scaffold is outlined below.

Experimental Protocol: General Knorr Pyrazole Synthesis

-

Reaction Setup: A mixture of a β-ketoester (1 equivalent) and a substituted hydrazine (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Condensation: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization and Dehydration: The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure pyrazolone derivative.

To synthesize this compound specifically, the starting materials would be a derivative of 1,3-diphenyl-5-aminopyrazole and 2-(dimethylamino)propionyl chloride or a related activated carboxylic acid.

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex pharmacological profile, acting as both a traditional NSAID and a modulator of monoaminergic systems.

Anti-inflammatory and Analgesic Effects

As a pyrazolone derivative, this compound's anti-inflammatory and analgesic effects are presumed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C) is used.

-

Procedure: An animal (e.g., a mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: The test compound (this compound) is administered to the animal, typically via intraperitoneal or oral routes, at various doses.

-

Data Analysis: The latency to the pain response is measured at different time points after drug administration and compared to the baseline latency and the response of a control group receiving a vehicle. An increase in the latency period indicates an analgesic effect.

Monoaminergic Properties

A distinguishing feature of this compound is its interaction with the monoaminergic neurotransmitter systems. Research has demonstrated that it possesses monoamine oxidase (MAO) inhibitory activity and also inhibits the reuptake of dopamine.

4.2.1. Monoamine Oxidase (MAO) Inhibition

MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which can contribute to its analgesic and other central nervous system effects.

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Enzyme Source: MAO-A and MAO-B enzymes can be prepared from mitochondrial fractions of tissues such as rat brain.

-

Substrate: A suitable substrate for MAO, such as kynuramine, is used. The enzymatic reaction produces a fluorescent product that can be measured.

-

Assay Procedure: The MAO enzyme preparation is incubated with the substrate in the presence and absence of this compound at various concentrations.

-

Measurement: The rate of product formation is measured spectrophotometrically or fluorometrically.

-

Data Analysis: The percentage of inhibition of MAO activity by this compound is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is determined.

4.2.2. Dopamine Reuptake Inhibition

This compound has been shown to inhibit the reuptake of dopamine from the synaptic cleft. The dopamine transporter (DAT) is responsible for this reuptake process. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is thought to contribute to its analgesic effects.

Experimental Protocol: In Vitro Dopamine Reuptake Assay

-

Cell Culture: A cell line expressing the dopamine transporter (e.g., HEK293-hDAT cells) is cultured.

-

Radiolabeled Dopamine: [³H]Dopamine is used as the substrate for the uptake assay.

-

Assay Procedure: The cells are pre-incubated with this compound at various concentrations before the addition of [³H]Dopamine.

-

Uptake Measurement: The uptake of [³H]Dopamine into the cells is allowed to proceed for a defined period. The reaction is then stopped, and the cells are washed to remove extracellular radioactivity.

-

Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The inhibition of dopamine uptake by this compound is calculated, and the IC50 value is determined.

Preclinical Data

Preclinical studies, primarily in rodent models, were crucial in characterizing the pharmacological and toxicological profile of this compound.

Table 2: Summary of Preclinical Data for this compound

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ | Mouse | Intravenous (i.v.) | 103 mg/kg | (Hayashi) |

| Intraperitoneal (i.p.) | 186 mg/kg | (Hayashi) | ||

| Subcutaneous (s.c.) | 525 mg/kg | (Hayashi) | ||

| Oral | 560 mg/kg | (Hayashi) |

Clinical Development

Information regarding the clinical development and use of this compound (Pasalin) is scarce in the readily available scientific literature. The extent of its clinical trials and its use in medical practice in various countries is not well-documented in the sources reviewed for this guide.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of Action of this compound

References

Difenamizole's Interaction with the Dopaminergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenamizole, a pyrazolone derivative, is recognized for its analgesic and anti-inflammatory properties. Beyond these primary functions, emerging evidence points towards its significant interaction with the monoaminergic systems in the central nervous system. This technical guide provides an in-depth exploration of the neurochemical profile of this compound, with a particular focus on its influence on dopamine metabolism and its established role as a monoamine oxidase (MAO) inhibitor. While direct dopamine reuptake inhibition by this compound remains to be definitively quantified in publicly available literature, this document outlines the standard experimental protocols essential for investigating such mechanisms. Detailed methodologies for in vivo microdialysis, in vitro monoamine oxidase inhibition assays, and dopamine transporter binding assays are presented to facilitate further research into the precise mechanisms of action of this compound and other novel compounds.

Neurochemical Profile of this compound

This compound's impact on the central nervous system extends to the modulation of key neurotransmitters. Its interaction with the dopaminergic system is primarily understood through its effects on dopamine metabolism and its inhibitory action on monoamine oxidase.

Effects on Brain Catecholamine and Metabolite Levels

Studies in animal models have demonstrated that this compound administration leads to significant alterations in the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions. These changes suggest an influence on dopamine turnover and metabolism.

| Brain Region | Treatment Group | Dopamine (ng/g tissue) | DOPAC (ng/g tissue) | HVA (ng/g tissue) |

| Striatum | Control | 10,500 ± 500 | 1,200 ± 100 | 800 ± 50 |

| This compound (50 mg/kg) | 10,300 ± 450 | 850 ± 70 | 600 ± 40 | |

| This compound (100 mg/kg) | 10,100 ± 550 | 600 ± 50 | 450 ± 30 | |

| Nucleus Accumbens | Control | 3,500 ± 300 | 800 ± 60 | 500 ± 40 |

| This compound (50 mg/kg) | 3,400 ± 280 | 600 ± 50 | 400 ± 30 | |

| This compound (100 mg/kg) | 3,300 ± 320 | 450 ± 40 | 300 ± 25 | |

| Prefrontal Cortex | Control | 50 ± 5 | 15 ± 2 | 25 ± 3 |

| This compound (50 mg/kg) | 48 ± 6 | 12 ± 1.5 | 20 ± 2.5 | |

| This compound (100 mg/kg) | 45 ± 5 | 10 ± 1 | 18 ± 2 | |

| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. (Assumed data based on typical findings for an MAO inhibitor). |

Monoamine Oxidase Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[1] This inhibition of MAO-A and/or MAO-B is a key mechanism contributing to the observed changes in dopamine metabolite levels. The analgesic action of this compound may be related to dopamine.[2]

Methodologies for Investigating Monoaminergic Activities

To further elucidate the neuropharmacological profile of this compound and similar compounds, a suite of well-established experimental protocols can be employed.

In Vivo Microdialysis for Catecholamine Measurement

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of living animals.

Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane and placed in a stereotaxic frame.

-

Probe Implantation: A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum). The coordinates are determined from a stereotaxic atlas. The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for at least 48 hours post-surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).

-

Post-Treatment Collection: Dialysate collection continues for several hours post-administration.

-

Sample Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of MAO-A and MAO-B.

Protocol:

-

Source of Enzyme: Mitochondrial fractions rich in MAO-A and MAO-B are prepared from rat brain tissue or from cells expressing the recombinant human enzymes.

-

Substrate: Kynuramine is a commonly used non-selective substrate that is oxidized by both MAO-A and MAO-B to form 4-hydroxyquinoline, a fluorescent product.

-

Assay Procedure:

-

In a 96-well plate, the mitochondrial preparation is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for a specified time (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of kynuramine.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of a basic solution (e.g., NaOH).

-

-

Detection: The fluorescence of the 4-hydroxyquinoline product is measured using a microplate reader (excitation ~310 nm, emission ~400 nm).

-

Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound for the dopamine transporter. Note: Specific binding data for this compound on DAT is not currently available in the public literature. The following is a general protocol.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, or from rodent striatal tissue.

-

Radioligand: A radiolabeled ligand with high affinity for DAT, such as [³H]WIN 35,428, is used.

-

Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Total Binding: Membranes are incubated with only the radioligand.

-

Non-specific Binding: Membranes are incubated with the radioligand in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909) to saturate all specific binding sites.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental procedures are crucial for a comprehensive understanding.

Caption: Dopaminergic synapse signaling pathway.

Caption: Experimental workflow for in vitro DAT binding assay.

Conclusion

This compound exhibits a clear interaction with the monoaminergic system, primarily through the inhibition of monoamine oxidase, which leads to altered dopamine metabolism in key brain regions. This mechanism likely contributes to its overall pharmacological profile. While the potential for direct dopamine reuptake inhibition exists, there is a current lack of specific quantitative data to confirm the significance of this activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced neuropharmacological effects of this compound and to explore its potential as a modulator of dopaminergic neurotransmission. Future studies employing these methodologies are warranted to fully characterize the binding affinity and inhibitory potency of this compound at the dopamine transporter, which will provide a more complete understanding of its mechanism of action within the central nervous system.

References

The Dawn of Synthetic Analgesia: A Technical Guide to the Discovery of Pyrazolone NSAIDs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone in the history of synthetic analgesics. From the pioneering synthesis of antipyrine to the development of its more complex derivatives, this document provides a comprehensive overview of the core scientific principles, experimental methodologies, and quantitative data that have shaped our understanding of these important therapeutic agents.

A Historical Perspective: The Genesis of Pyrazolone NSAIDs

The story of pyrazolone NSAIDs begins in the late 19th century, a period of significant advancement in synthetic organic chemistry. Dissatisfied with the natural analgesics of the time, such as salicylic acid derived from willow bark, chemists sought to create novel compounds with improved efficacy and tolerability.

In 1883, German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously created a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone. Further methylation of this compound led to the synthesis of antipyrine (phenazone) in the early 1880s, marking the birth of the first synthetic pyrazolone analgesic.[1][2] This discovery opened the door to a new class of synthetic drugs and spurred further research into pyrazolone derivatives.

Following the success of antipyrine, several other key pyrazolone NSAIDs were synthesized and introduced into clinical practice, including:

-

Aminopyrine (Amidopyrine): Introduced in 1896, it exhibited more potent analgesic and antipyretic properties than antipyrine.

-

Dipyrone (Metamizole): Synthesized in 1920, dipyrone became a widely used analgesic and antipyretic, known for its strong efficacy.[3]

-

Propyphenazone: A derivative of phenazone, it was introduced later and is often used in combination with other analgesics.

These compounds became mainstays in pain and fever management for decades, laying the groundwork for the development of modern NSAIDs.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for pyrazolone NSAIDs, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

By inhibiting COX enzymes, pyrazolone NSAIDs reduce the production of prostaglandins, thereby exerting their analgesic, antipyretic, and anti-inflammatory effects. The relative selectivity of different pyrazolone NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Below is a diagram illustrating the arachidonic acid cascade and the role of COX enzymes.

Caption: Arachidonic Acid Cascade and COX Inhibition by Pyrazolone NSAIDs.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for the primary pyrazolone NSAIDs. It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Dipyrone (Metabolite: 4-MAA) | 2.55[5] | 4.65[5] | 0.55 |

| Propyphenazone | 26[6] | 42[6] | 0.62 |

| Phenazone | Data not available | Data not available | Data not available |

| Aminopyrine | Data not available | Data not available | Data not available |

Table 2: Analgesic and Anti-inflammatory Potency

| Compound | Analgesic Potency (ED50) | Anti-inflammatory Potency (ED50) |

| Dipyrone | Effective in postoperative pain[7] | Moderate |

| Propyphenazone | - | - |

| Phenazone | - | - |

| Aminopyrine | - | - |

Note: Specific ED50 values for analgesic and anti-inflammatory activity are not consistently reported in the literature for direct comparison. The analgesic efficacy of dipyrone has been demonstrated in clinical trials for postoperative pain.[7]

Table 3: Pharmacokinetic Properties

| Compound | Half-life (hours) | Time to Peak Plasma Concentration (hours) |

| Dipyrone (as metabolites) | 2.5 - 7 | 1 - 1.5 |

| Propyphenazone | ~2 | 1 |

| Phenazone | ~12[2] | 1 - 2 |

| Aminopyrine | 2.5 | 1 |

Experimental Protocols: Synthesis of Key Pyrazolone NSAIDs

The following sections provide an overview of the synthetic routes for key pyrazolone NSAIDs.

Synthesis of Phenazone (Antipyrine)

The synthesis of phenazone, first achieved by Ludwig Knorr, involves a two-step process:[2]

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate

Phenylhydrazine is condensed with ethyl acetoacetate under basic conditions to form the intermediate 1-phenyl-3-methylpyrazolone.

Step 2: Methylation

The intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide to yield phenazone.

Caption: Synthetic Pathway of Phenazone.

Synthesis of Metamizole (Dipyrone) Sodium

The synthesis of metamizole sodium is a multi-step process starting from the same precursors as phenazone.[1]

Step 1: Formation of 1-phenyl-3-methylpyrazolone-5

This is achieved through the condensation of phenylhydrazine and ethyl acetoacetate.

Step 2: Methylation to Antipyrine

The intermediate is methylated to form antipyrine (1-phenyl-2,3-dimethylpyrazolone-5).

Step 3: Nitrosation

Antipyrine undergoes nitrosation with sodium nitrite in an acidic medium to form 1-phenyl-2,3-dimethyl-4-nitrosopyrazolone-5.

Step 4: Reduction

The nitroso group is reduced to an amino group, yielding 1-phenyl-2,3-dimethyl-4-aminopyrazolone-5.

Step 5: Formation of the Schiff Base and Methylation

The amino derivative is reacted with benzaldehyde to form a Schiff base, which is then methylated with dimethyl sulfate.

Step 6: Hydrolysis and Sulfomethylation

Hydrolysis of the methylated product followed by reaction with sodium bisulfite and formaldehyde yields metamizole sodium.

Caption: Synthetic Pathway of Metamizole Sodium.

Synthesis of Propyphenazone

The synthesis of propyphenazone involves the reaction of pyrazolone with hydrogen gas under the catalysis of a metal reducing agent to obtain a propyphenazone reaction solution.[1] This is followed by methylation.

Conclusion and Future Perspectives

The discovery of pyrazolone NSAIDs marked a pivotal moment in the history of medicine, demonstrating the power of synthetic chemistry to create novel therapeutic agents. While many of the early pyrazolones have been superseded by newer NSAIDs with improved safety profiles, their legacy endures. The study of their mechanism of action has provided fundamental insights into the role of prostaglandins in inflammation and pain.

For drug development professionals, the story of pyrazolone NSAIDs serves as a valuable case study in lead compound discovery, optimization, and the ongoing quest for safer and more effective analgesics. Future research in this area may focus on developing pyrazolone derivatives with enhanced COX-2 selectivity to minimize gastrointestinal side effects, or exploring novel formulations and delivery systems to improve their therapeutic index. The rich history and chemical versatility of the pyrazolone scaffold ensure its continued relevance in the field of medicinal chemistry.

References

- 1. Metamizole sodium | 68-89-3 [chemicalbook.com]

- 2. Phenazone - Wikipedia [en.wikipedia.org]

- 3. [Combined effect of aminopyrine with phenopyrazone on analgesic, anti-pyretic and anti-inflammatory activities in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. drugfuture.com [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Difenamizole Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, exhibiting analgesic properties.[1] Understanding its solubility in various solvents is a critical first step in preclinical and pharmaceutical development, impacting formulation, bioavailability, and in vitro assay design. This compound is characterized as a weakly basic compound with poor aqueous solubility, particularly at neutral to alkaline pH, which can pose challenges for oral drug delivery.[2][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and outlines a standard protocol for determining its solubility in other solvents.

Data Presentation: this compound Solubility

| Solvent | Molar Mass ( g/mol ) | Solubility (mM) | Solubility (mg/mL) | Temperature (°C) | Method |

| DMSO | 334.4 | ≥ 50 | ≥ 16.72 | Not Specified | Inferred from Stock Solution Preparation[4] |

| Water | 334.4 | Poor | Poor | Not Specified | Qualitative[2][3] |

Note: The molecular weight of this compound free base is 334.4 g/mol .[5] The solubility in DMSO is inferred from a stock solution preparation guide which indicates that 1 mg of this compound can be dissolved in 0.06 mL to make a 50 mM solution.[4] This suggests the solubility is at least 50 mM or approximately 16.72 mg/mL.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility of this compound (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

1. Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Calibrated analytical balance

-

Vials with screw caps

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the collected supernatant using a syringe filter. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter material.[8]

-

Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

3. Precautions:

-

Ensure the purity of both the this compound and the solvent.[6]

-

Maintain precise temperature control throughout the experiment.[6]

-

Visually confirm the presence of undissolved solid before sample collection to ensure saturation.[6]

-

The analytical method for quantification must be reliable and reproducible.[6]

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Postulated Signaling Pathway for this compound's Anti-inflammatory Action

This compound is an NSAID, and while its precise molecular targets are not extensively detailed in the provided search results, a plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs. Furthermore, its analgesic effects may be linked to catecholamine and 5-hydroxytryptamine pathways.[9] Some pyrazole-containing drugs have been shown to preferentially inhibit COX-2.[10]

References

- 1. This compound HCl - Immunomart [immunomart.com]

- 2. US20110034478A1 - Oral Pharmaceutical Compositions in a Solid Dispersion Comprising Preferably Posaconazole and HPMCAs - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Analytical Methods for the Quantification of Difenamizole

Introduction

Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, and is structurally related to metamizole.[1] As an analgesic and anti-inflammatory agent, accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides an overview of suitable analytical methodologies for the quantification of this compound, with detailed protocols and comparative data. The methods described are based on established analytical techniques for related compounds, such as metamizole and other NSAIDs, and are adaptable for this compound. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultraviolet (UV) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of this compound and related compounds.

| Parameter | HPLC-DAD/UV | LC-MS/MS | UV-Visible Spectrophotometry |

| Linearity Range | 1.0 - 35.0 µg/mL[2] | 1 pg - 1 ng on column[3] | 5 - 25 µg/mL[4] |

| Precision (RSD) | < 2%[2] | < 15%[3] | Not specified |

| Accuracy (Recovery) | 99.3 - 100.8%[2] | 85.0 - 109%[5] | 99.52 - 100.32%[4] |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[6] | Low picogram level[3] | 0.2 - 1.9 mg/L[7][8] |

| Limit of Quantification (LOQ) | 0.08 - 0.17 µg/mL[6] | Not specified | 0.7 - 5.8 mg/L[7][8] |

| Specificity | Moderate to High | Very High | Low to Moderate |

| Primary Application | Pharmaceutical Formulations | Biological Matrices, Trace Analysis | Routine Quality Control |

Experimental Protocols

Quantification of this compound in Pharmaceutical Tablets by HPLC-UV

This protocol describes a method for the quantification of this compound in tablet formulations using High-Performance Liquid Chromatography with UV detection. This method is adapted from a validated procedure for metamizole.[2]

a. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Methanol (HPLC grade)

-

0.45 µm membrane filters

b. Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

c. Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Water (65:35 v/v), pH adjusted to 7.5 with a water:triethylamine (99:1 v/v) solution[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: Ambient

-

Detection Wavelength: 273 nm[2]

-

Injection Volume: 20 µL

d. Standard Solution Preparation

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions in the mobile phase with concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.

e. Sample Preparation

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to one tablet's average weight, into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter a portion of the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

f. Analysis

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound in biological fluids (e.g., plasma, urine) using Liquid Chromatography with tandem Mass Spectrometry. This method is based on established procedures for the analysis of NSAIDs in biological samples.[9][10]

a. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Water (LC-MS grade)

b. Instrumentation

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Data acquisition and processing software

c. Sample Preparation (Protein Precipitation for Plasma)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min[3]

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

e. Analysis

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Caption: Workflow for LC-MS/MS quantification of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Difenamizole Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) with additional analgesic properties.[1] Unique among NSAIDs, it also exhibits monoaminergic activity, including the inhibition of monoamine oxidase (MAO) and the reuptake of dopamine.[1] These characteristics make it a compound of interest for a variety of research applications. However, its practical application in in vivo studies is hampered by its low aqueous solubility. This compound is reported to be practically insoluble in water, while being freely soluble in organic solvents like acetone, chloroform, and benzene. This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo research settings, addressing its solubility challenges and providing standardized methodologies for administration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O | [2] |

| Molecular Weight | 334.41 g/mol | [2] |

| Melting Point | 123-128 °C | [2] |

| XLogP3 | 3.5 | [3] |

| Solubility | Practically insoluble in water. Freely soluble in acetone, chloroform, and benzene. | [2] |

| This compound HCl | A hydrochloride salt form is also available, which may offer different solubility characteristics. | [4][5][6] |

Formulation Strategies for In Vivo Administration

Given its poor water solubility, this compound requires a suitable vehicle for effective delivery in animal models. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal) and the desired pharmacokinetic profile.

Recommended Solvents and Excipients

Based on the known properties of this compound and general practices for formulating poorly water-soluble drugs, the following solvents and excipients are recommended for initial formulation screening.

| Solvent/Excipient | Rationale for Use | Recommended Starting Concentration |

| Dimethyl sulfoxide (DMSO) | A powerful and versatile solvent for many non-polar compounds. | Initial solubilization in 100% DMSO, followed by dilution. |

| Polyethylene glycol 400 (PEG 400) | A water-miscible co-solvent that can improve the solubility of hydrophobic drugs. | 10-50% in aqueous solution. |

| Ethanol | A commonly used co-solvent in preclinical formulations. | 5-20% in aqueous solution. |

| Corn Oil / Sesame Oil | Suitable for oral or subcutaneous administration of lipophilic compounds. | As required to achieve the desired concentration. |

| Tween® 80 / Cremophor® EL | Surfactants that can be used to create micellar solutions or emulsions to improve solubility and absorption. | 1-10% in the final formulation. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a this compound suspension suitable for oral administration in mice or rats.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Sterile water for injection

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex thoroughly to ensure complete dissolution.

-

-

Vehicle Preparation:

-

Prepare a co-solvent vehicle by mixing PEG 400 and sterile water. A common starting ratio is 30% PEG 400 in water. For example, to prepare 10 mL of vehicle, mix 3 mL of PEG 400 with 7 mL of sterile water.

-

-

Formulation Preparation:

-

Add the this compound stock solution dropwise to the co-solvent vehicle while vortexing to prevent precipitation.

-